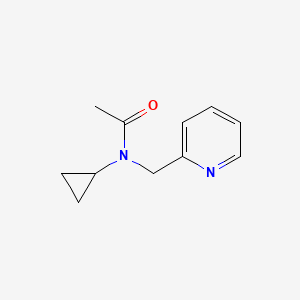![molecular formula C13H19NO2 B7501468 4-[(2-Methoxy-5-methylphenyl)methyl]morpholine](/img/structure/B7501468.png)
4-[(2-Methoxy-5-methylphenyl)methyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Methoxy-5-methylphenyl)methyl]morpholine, also known as MMMP, is a chemical compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of 4-[(2-Methoxy-5-methylphenyl)methyl]morpholine is not yet fully understood. However, it is believed to bind to the sigma-1 receptor, which is located in the endoplasmic reticulum and plasma membrane of cells. Activation of this receptor has been shown to modulate a variety of cellular processes, including ion channel activity, calcium signaling, and protein folding. By binding to the sigma-1 receptor, 4-[(2-Methoxy-5-methylphenyl)methyl]morpholine may be able to modulate these processes and produce a range of physiological effects.
Biochemical and physiological effects:
Studies have shown that 4-[(2-Methoxy-5-methylphenyl)methyl]morpholine can produce a range of biochemical and physiological effects. For example, it has been shown to exhibit analgesic properties in animal models of pain. It has also been found to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 4-[(2-Methoxy-5-methylphenyl)methyl]morpholine has been shown to have anti-inflammatory effects, suggesting that it may be useful in the treatment of inflammatory conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 4-[(2-Methoxy-5-methylphenyl)methyl]morpholine is its high affinity and selectivity for the sigma-1 receptor, which makes it a promising candidate for the development of new drugs targeting this receptor. Additionally, its relatively simple synthesis method and high purity make it an attractive compound for use in lab experiments. However, one limitation of 4-[(2-Methoxy-5-methylphenyl)methyl]morpholine is that its mechanism of action is not yet fully understood, which may limit its potential applications in certain areas of research.
Direcciones Futuras
There are a number of potential future directions for research on 4-[(2-Methoxy-5-methylphenyl)methyl]morpholine. One area of focus could be on further elucidating its mechanism of action, which could help to identify new potential applications for the compound. Additionally, research could be conducted to explore the potential use of 4-[(2-Methoxy-5-methylphenyl)methyl]morpholine in the treatment of neurodegenerative diseases and other conditions. Finally, further studies could be conducted to evaluate the safety and efficacy of 4-[(2-Methoxy-5-methylphenyl)methyl]morpholine in humans, which could pave the way for the development of new drugs based on this compound.
Métodos De Síntesis
The synthesis of 4-[(2-Methoxy-5-methylphenyl)methyl]morpholine can be achieved through a multi-step process that involves the reaction of 2-methoxy-5-methylbenzaldehyde with morpholine in the presence of a catalyst. The resulting intermediate product is then treated with hydrochloric acid to yield 4-[(2-Methoxy-5-methylphenyl)methyl]morpholine. The purity of the compound can be further improved through recrystallization.
Aplicaciones Científicas De Investigación
4-[(2-Methoxy-5-methylphenyl)methyl]morpholine has been found to possess a range of potential applications in scientific research. One of its primary uses is as a ligand for the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, mood regulation, and neuroprotection. 4-[(2-Methoxy-5-methylphenyl)methyl]morpholine has been shown to exhibit high affinity and selectivity for the sigma-1 receptor, making it a promising candidate for the development of new drugs targeting this receptor.
Propiedades
IUPAC Name |
4-[(2-methoxy-5-methylphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-11-3-4-13(15-2)12(9-11)10-14-5-7-16-8-6-14/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJPWKWBXCQYNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methoxy-5-methylphenyl)methyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,4-dimethylphenyl)methyl]-N-methylpyrazine-2-carboxamide](/img/structure/B7501394.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7501396.png)
![N-[[(2-phenoxyacetyl)amino]carbamothioyl]cyclopropanecarboxamide](/img/structure/B7501403.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-methylsulfonylbenzamide](/img/structure/B7501412.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7501417.png)

![N-tert-butyl-2-[4-[2-[methyl-[2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetyl]amino]acetyl]piperazin-1-yl]acetamide](/img/structure/B7501421.png)

![N-[3-[2-(1,3-benzothiazol-2-yl)ethylamino]-3-oxopropyl]thiophene-3-carboxamide](/img/structure/B7501440.png)
![6-bromo-2-pyridin-4-yl-1H-imidazo[4,5-b]pyridine](/img/structure/B7501447.png)



![1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one](/img/structure/B7501479.png)